molecular formula C10H23NO2Si B3046359 tert-Butyl methyl((trimethylsilyl)methyl)carbamate CAS No. 123387-70-2

tert-Butyl methyl((trimethylsilyl)methyl)carbamate

Cat. No.: B3046359
CAS No.: 123387-70-2
M. Wt: 217.38 g/mol
InChI Key: JVBZLRSQJFZTDK-UHFFFAOYSA-N
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Description

tert-Butyl methyl((trimethylsilyl)methyl)carbamate is a compound that belongs to the class of carbamates, which are widely used as protecting groups in organic synthesis. This compound is particularly useful in the protection of amino groups during peptide synthesis and other organic reactions.

Preparation Methods

The synthesis of tert-Butyl methyl((trimethylsilyl)methyl)carbamate typically involves the reaction of tert-butyl carbamate with a trimethylsilylating reagent. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like tetrahydrofuran or dimethylformamide. The reaction proceeds under mild conditions and yields the desired product with high efficiency .

Chemical Reactions Analysis

tert-Butyl methyl((trimethylsilyl)methyl)carbamate undergoes several types of chemical reactions, including:

Scientific Research Applications

tert-Butyl methyl((trimethylsilyl)methyl)carbamate is extensively used in scientific research, particularly in the fields of:

    Chemistry: It serves as a protecting group for amino groups in peptide synthesis and other organic reactions.

    Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It is employed in the development of drug candidates and in the modification of biomolecules for therapeutic purposes.

    Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-Butyl methyl((trimethylsilyl)methyl)carbamate involves the protection of amino groups through the formation of a stable carbamate linkage. This linkage prevents unwanted reactions at the amino group during synthetic processes. The tert-butyl and trimethylsilyl groups provide steric hindrance, enhancing the stability of the protected amino group. The deprotection process involves the cleavage of the carbamate linkage under acidic conditions, releasing the free amino group .

Comparison with Similar Compounds

tert-Butyl methyl((trimethylsilyl)methyl)carbamate is unique due to its dual protection strategy, combining both tert-butyl and trimethylsilyl groups. Similar compounds include:

    tert-Butyl carbamate: Used for the protection of amino groups but lacks the additional trimethylsilyl group.

    Carboxybenzyl (CBz) carbamate: Another protecting group for amino groups, which can be removed by catalytic hydrogenation.

    Fluorenylmethoxycarbonyl (Fmoc) carbamate: Used in peptide synthesis and can be removed under basic conditions

This compound’s dual protection strategy offers enhanced stability and selectivity, making it a valuable tool in synthetic organic chemistry.

Properties

IUPAC Name

tert-butyl N-methyl-N-(trimethylsilylmethyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H23NO2Si/c1-10(2,3)13-9(12)11(4)8-14(5,6)7/h8H2,1-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVBZLRSQJFZTDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C[Si](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23NO2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60558279
Record name tert-Butyl methyl[(trimethylsilyl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60558279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123387-70-2
Record name tert-Butyl methyl[(trimethylsilyl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60558279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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